molecular formula C10H12O3 B131487 4-Ethoxymethyl-benzoic acid CAS No. 146781-28-4

4-Ethoxymethyl-benzoic acid

Cat. No.: B131487
CAS No.: 146781-28-4
M. Wt: 180.2 g/mol
InChI Key: XSNKLGMYKSJLHQ-UHFFFAOYSA-N
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Description

4-Ethoxymethyl-benzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxymethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethyl-benzoic acid typically involves the reaction of 4-hydroxymethyl-benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxymethyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxymethyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxymethyl-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethoxymethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and molecular targets .

Comparison with Similar Compounds

  • 4-Methoxymethyl-benzoic acid
  • 4-Ethyl-benzoic acid
  • 4-Methyl-benzoic acid

Comparison: 4-Ethoxymethyl-benzoic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. Compared to 4-Methoxymethyl-benzoic acid, it has a longer alkyl chain, which can influence its reactivity and solubility. The ethoxymethyl group also provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

IUPAC Name

4-(ethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKLGMYKSJLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308894
Record name 4-Ethoxymethyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146781-28-4
Record name 4-(Ethoxymethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146781-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxymethyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHOXYMETHYL-BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of ethanol and 4-Bromomethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 4-Ethoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (d, J=8.2, 2 arom.H); 7.40 (d, J=8.2, 2 arom.H); 4.50 (s, OCH2C6H4); 3.49 (q, J=6.9, CH3CH2); 1.15 (t, J=6.9, CH3CH2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 143.88; 129.65; 129.28 (2 arom. C); 127.05 (2 arom. C); 70.95; 65.25; 15.06.
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